2-(4-(Trifluoromethyl)phenyl)acetaldehyde
Overview
Description
2-(4-(Trifluoromethyl)phenyl)acetaldehyde is an organic compound with the molecular formula C9H7F3O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetaldehyde group
Scientific Research Applications
2-(4-(Trifluoromethyl)phenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Trifluoromethyl)phenyl)acetaldehyde typically involves the introduction of a trifluoromethyl group to a phenylacetaldehyde precursor. One common method includes the Friedel-Crafts acylation reaction, where a trifluoromethylbenzene is reacted with acetaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes, ensuring high yield and purity. The reaction conditions are optimized to maintain the stability of the trifluoromethyl group and prevent side reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid, 2-(4-(Trifluoromethyl)phenyl)acetic acid.
Reduction: The compound can be reduced to the corresponding alcohol, 2-(4-(Trifluoromethyl)phenyl)ethanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions to form imines or acetals, respectively.
Major Products Formed:
Oxidation: 2-(4-(Trifluoromethyl)phenyl)acetic acid.
Reduction: 2-(4-(Trifluoromethyl)phenyl)ethanol.
Substitution: Imines or acetals, depending on the nucleophile.
Mechanism of Action
The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)acetaldehyde involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
- 2-(3-(Trifluoromethyl)phenyl)acetaldehyde
- 4-(Trifluoromethyl)phenylacetic acid
- 2-(Trifluoromethyl)propionaldehyde
Comparison: 2-(4-(Trifluoromethyl)phenyl)acetaldehyde is unique due to the position of the trifluoromethyl group on the phenyl ring. This positional difference can significantly influence the compound’s reactivity and interaction with other molecules. For example, 2-(3-(Trifluoromethyl)phenyl)acetaldehyde has the trifluoromethyl group in the meta position, which may result in different chemical and biological properties compared to the para-substituted this compound.
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c10-9(11,12)8-3-1-7(2-4-8)5-6-13/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JILROKHULOFASY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558655 | |
Record name | [4-(Trifluoromethyl)phenyl]acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30934-62-4 | |
Record name | [4-(Trifluoromethyl)phenyl]acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-(Trifluoromethyl)phenyl)acetaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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